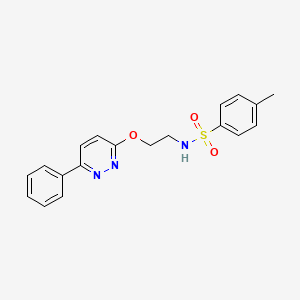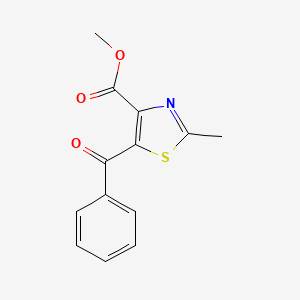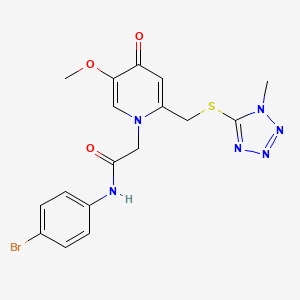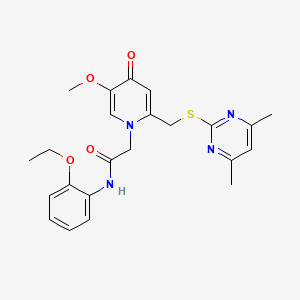
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Overview
Description
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has garnered attention in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, featuring a 4-methyl group attached to a benzenesulfonamide moiety, which is further connected to a 6-phenylpyridazin-3-yl ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves a multi-step reaction pathway. One common approach is:
Formation of Intermediate Compounds: : Starting with the appropriate pyridazine and benzenesulfonyl chloride precursors.
Ether Formation: : The 6-phenylpyridazin-3-yl ether is formed through an etherification reaction.
Final Coupling: : The final compound is synthesized by coupling the intermediates under specific conditions, often requiring the use of catalysts such as palladium or copper complexes, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrially, this compound is produced using scalable techniques, with a focus on optimizing yields and purity. This might involve continuous flow reactors and automation to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes several types of reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can be conducted using halides and alkylating agents.
Common Reagents and Conditions
The compound reacts with:
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), copper complexes.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and substituted products depending on the reactants used.
Scientific Research Applications
Chemistry
Used as a model compound in studies of aromatic substitution reactions and sulfonamide chemistry. It also serves as a starting material for synthesizing more complex molecules.
Biology
Investigated for its potential as a biological probe due to the sulfonamide group, which is a known pharmacophore in drug design.
Medicine
Evaluated for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes containing sulfonamide binding sites.
Pathways Involved: : May inhibit enzyme function or disrupt biological pathways involving sulfamate derivatives.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: : Lacks the pyridazine and phenyl groups.
6-phenylpyridazin-3-yl ethers: : Missing the sulfonamide and methyl groups.
N-(2-(6-phenylpyridazin-3-yl)oxy)ethylbenzenesulfonamide: : Differing in the position of methyl group.
Uniqueness
The compound’s uniqueness lies in its multifunctional groups, enabling a diverse range of reactions and applications across different scientific fields.
This compound's versatility and complex structure make it a valuable subject of study, bridging several areas of research and potential practical applications.
Properties
IUPAC Name |
4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-7-9-17(10-8-15)26(23,24)20-13-14-25-19-12-11-18(21-22-19)16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHMUZIGHMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3303125.png)

![2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid](/img/structure/B3303136.png)
![1-{[(4-acetamidophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3303149.png)
![1-{[(3-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3303151.png)
![N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3303154.png)
![1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3303159.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B3303165.png)

![3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide](/img/structure/B3303180.png)
![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B3303181.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3303189.png)

![2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide](/img/structure/B3303209.png)
